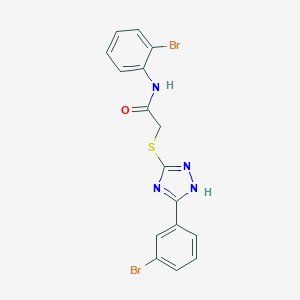![molecular formula C11H11N3O2S B409264 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 132895-42-2](/img/structure/B409264.png)
2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
-
Synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
-
Alkylation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
-
Reduction
- The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) or halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activities associated with triazole derivatives.
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A precursor in the synthesis of the target compound.
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one: Another triazole derivative with similar structural features.
Uniqueness
2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to the presence of both the triazole ring and the sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)10-12-11(14-13-10)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDPPAQOCSVKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409181.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409182.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B409184.png)

![3-amino-N-(3,5-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409187.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409188.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409190.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B409192.png)
![3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409195.png)
![Ethyl 2-{[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]sulfanyl}propanoate](/img/structure/B409197.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B409199.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409201.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B409204.png)
